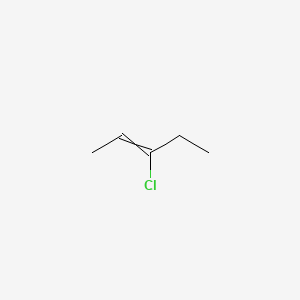

3-Chloro-2-pentene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloropent-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c1-3-5(6)4-2/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQKJRIDGSFPSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.58 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (Z)-3-chloro-2-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-chloro-2-pentene is a halogenated alkene of interest in synthetic organic chemistry, potentially serving as a building block for more complex molecules in pharmaceutical and materials science research. Its defined stereochemistry makes it a valuable substrate for stereospecific reactions. This technical guide provides a comprehensive overview of the plausible synthetic routes for (Z)-3-chloro-2-pentene, focusing on two primary strategies: the hydrochlorination of 2-pentyne and the reaction of 3-pentanone with a chlorinating agent. Due to the limited availability of specific experimental data for this compound in published literature, this guide presents detailed, plausible experimental protocols derived from established general methodologies for similar transformations. It also addresses the critical aspect of isomer separation and provides estimated spectroscopic data for product characterization.

Introduction

Vinylic chlorides are important intermediates in organic synthesis, participating in a variety of coupling reactions and other transformations. The stereoselective synthesis of vinylic chlorides, particularly Z-isomers, can be challenging but is crucial for controlling the stereochemistry of subsequent products. (Z)-3-chloro-2-pentene, with its specific geometric configuration, presents a synthetic target for which detailed procedural information is scarce. This document aims to fill this gap by providing a thorough analysis of potential synthetic pathways, complete with proposed experimental designs and characterization data.

Synthetic Pathways

Two principal retrosynthetic approaches are considered for the synthesis of (Z)-3-chloro-2-pentene: the addition of hydrochloric acid to an alkyne (2-pentyne) and the conversion of a ketone (3-pentanone) to a vinyl chloride.

Pathway 1: Hydrochlorination of 2-Pentyne

The addition of hydrogen halides to alkynes is a classical method for the synthesis of vinyl halides. The stereochemical outcome of this reaction can be influenced by the reaction conditions. While the addition of halogens typically proceeds via an anti-addition mechanism, the hydrochlorination of alkynes can be less stereospecific and may yield a mixture of (Z) and (E) isomers.

Proposed Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser topped with a drying tube is charged with a solution of 2-pentyne (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether, or pentane).

-

Reaction Conditions: The flask is cooled to a low temperature (e.g., -78 °C to 0 °C) in a cooling bath. Anhydrous hydrogen chloride gas is then bubbled through the stirred solution at a slow, steady rate. The progress of the reaction should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) analysis of aliquots.

-

Work-up: Upon completion of the reaction, the excess HCl is removed by purging the solution with an inert gas (e.g., nitrogen or argon). The reaction mixture is then washed sequentially with cold saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by rotary evaporation at low temperature to avoid loss of the volatile product.

-

Purification: The crude product, likely a mixture of (Z)- and (E)-3-chloro-2-pentene, is purified by fractional distillation or preparative gas chromatography to isolate the (Z)-isomer.

Logical Workflow for Hydrochlorination of 2-Pentyne:

Caption: Workflow for the proposed synthesis of (Z)-3-chloro-2-pentene via hydrochlorination.

Pathway 2: Reaction of 3-Pentanone with Phosphorus Pentachloride (PCl₅)

The reaction of ketones with phosphorus pentachloride is a known method for the synthesis of gem-dichloroalkanes or vinyl chlorides. The formation of the vinyl chloride is favored by elimination of HCl from an intermediate chloroalkane. The stereoselectivity of this reaction is often low, typically yielding a mixture of geometric isomers.

Proposed Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb the evolved HCl. The flask is charged with phosphorus pentachloride (PCl₅) (1.1 eq.) and a dry, inert solvent such as carbon tetrachloride or toluene.

-

Reaction Conditions: The mixture is stirred and cooled in an ice bath. A solution of 3-pentanone (1.0 eq.) in the same solvent is added dropwise from the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed until the reaction is complete (monitored by GC or TLC).

-

Work-up: The reaction mixture is cooled and poured carefully onto crushed ice to decompose the excess PCl₅ and phosphorus oxychloride. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Solvent Removal: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation.

-

Purification: The resulting crude product, which is expected to be a mixture of (Z)- and (E)-3-chloro-2-pentene and potentially other chlorinated byproducts, is purified by fractional distillation.

Logical Workflow for the Reaction of 3-Pentanone with PCl₅:

Caption: Workflow for the proposed synthesis of (Z)-3-chloro-2-pentene from 3-pentanone.

Data Presentation

Table 1: Proposed Reaction Parameters and Expected Outcomes

| Parameter | Pathway 1: Hydrochlorination of 2-Pentyne | Pathway 2: Reaction of 3-Pentanone with PCl₅ |

| Starting Material | 2-Pentyne | 3-Pentanone |

| Reagent | Anhydrous HCl | Phosphorus Pentachloride (PCl₅) |

| Solvent | Dichloromethane / Diethyl Ether | Carbon Tetrachloride / Toluene |

| Temperature | -78 °C to 0 °C | 0 °C to Reflux |

| Reaction Time | 1 - 4 hours | 2 - 8 hours |

| Expected Yield (crude) | 60 - 80% | 50 - 70% |

| Expected (Z):(E) Ratio | Variable, likely near 1:1 | Variable, may favor the more stable E-isomer |

| Purity after Purification | >95% (for the isolated isomer) | >95% (for the isolated isomer) |

Table 2: Physicochemical and Spectroscopic Data of (Z)-3-chloro-2-pentene

| Property | Value |

| Molecular Formula | C₅H₉Cl |

| Molecular Weight | 104.58 g/mol |

| Boiling Point (estimated) | ~105-115 °C |

| Density (estimated) | ~0.92 g/mL |

| ¹H NMR (CDCl₃, estimated) | δ 5.6-5.8 (q, 1H, =CH), 2.2-2.4 (q, 2H, -CH₂-), 1.7-1.9 (d, 3H, =C-CH₃), 1.0-1.2 (t, 3H, -CH₂-CH₃) ppm |

| ¹³C NMR (CDCl₃, estimated) | δ 135-140 (C-Cl), 120-125 (=CH), 30-35 (-CH₂-), 20-25 (=C-CH₃), 12-15 (-CH₂-CH₃) ppm |

| Mass Spectrum (EI) | m/z (%): 104/106 (M⁺, 3:1), 69 (M⁺ - Cl), ... |

Conclusion

The synthesis of (Z)-3-chloro-2-pentene can be approached through two primary routes: the hydrochlorination of 2-pentyne and the reaction of 3-pentanone with a chlorinating agent like phosphorus pentachloride. Both methods are expected to produce a mixture of (Z) and (E) isomers, necessitating an efficient purification step to isolate the desired Z-isomer. The experimental protocols provided in this guide are based on established chemical principles and offer a solid starting point for laboratory synthesis. Further optimization of reaction conditions, such as temperature, solvent, and reaction time, will be crucial to maximize the yield and stereoselectivity towards the (Z)-isomer. The successful synthesis and characterization of (Z)-3-chloro-2-pentene will provide a valuable tool for researchers in the fields of organic synthesis and drug discovery.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chloro-2-pentene

Introduction

This compound is an organochlorine compound with the chemical formula C₅H₉Cl. It exists as two geometric isomers, (E)- and (Z)-3-chloro-2-pentene, due to the restricted rotation around the carbon-carbon double bond. The presence of both a double bond and a reactive chlorine atom on an allylic carbon makes this compound a versatile reagent and intermediate in organic synthesis. Its reactivity is characterized by susceptibility to both nucleophilic substitution and elimination reactions, providing pathways to a variety of functionalized five-carbon molecules. This document provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental considerations.

Physical Properties of this compound

The physical properties of this compound are summarized in the table below. Data for both the (Z)-isomer and the trans or (E)-isomer are provided where available.

| Property | (Z)-3-Chloro-2-pentene | (E)-3-Chloro-2-pentene | Reference(s) |

| Molecular Formula | C₅H₉Cl | C₅H₉Cl | [1][2] |

| Molecular Weight | 104.58 g/mol | 104.578 g/mol | [2][3] |

| CAS Number | 34238-52-3 | 26423-61-0 | [2][4] |

| Boiling Point | 103.83°C (estimate) | Not available | [1] |

| Density | 0.906 g/mL at 25°C | Not available | [1] |

| Refractive Index | 1.4230 | Not available | [1] |

| Flash Point | -4°C | Not available | [1] |

| LogP (Octanol/Water) | 2.5 | Not available | [3] |

Chemical Properties and Reactivity

This compound undergoes reactions typical of haloalkenes, primarily nucleophilic substitution and elimination reactions. The allylic position of the chlorine atom enhances its reactivity.

Nucleophilic Substitution: this compound can react with nucleophiles to substitute the chlorine atom. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and reaction conditions. For instance, reaction with a strong nucleophile like sodium ethoxide in ethanol would favor an Sₙ2 mechanism.[5][6]

Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form a diene. According to Zaitsev's rule, the more substituted alkene is generally the major product.[7]

Key Reaction Pathway: E2 Elimination

The following diagram illustrates the E2 elimination of this compound to form 1,3-pentadiene, a common reaction for this type of substrate in the presence of a strong base.

Caption: E2 elimination of this compound to yield 1,3-pentadiene.

Experimental Protocols

General Protocol for E2 Elimination of a Secondary Alkyl Halide

This protocol is based on standard procedures for elimination reactions.[7][8]

Materials:

-

Secondary alkyl halide (e.g., this compound) (1.0 eq)

-

Sodium ethoxide (1.5 eq)

-

Anhydrous ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkyl Halide: Slowly add the secondary alkyl halide dropwise to the stirred solution of sodium ethoxide in ethanol at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Washing: Wash the combined organic extracts with water and then with brine to remove any remaining base and salts.

-

Drying and Concentration: Dry the organic layer over a suitable drying agent, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by distillation to obtain the desired alkene.

Safety Information

This compound is a flammable and potentially harmful chemical. Appropriate safety precautions should be taken when handling this compound.

| Hazard Information | Details | Reference(s) |

| GHS Pictograms | Danger | [4] |

| Hazard Statements | H225: Highly flammable liquid and vapor.[4] H302: Harmful if swallowed.[4] | [4] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4] P233: Keep container tightly closed.[4] P240: Ground/bond container and receiving equipment.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P301+P317: IF SWALLOWED: Get medical help.[4] P370+P378: In case of fire: Use appropriate media to extinguish.[4] | [4] |

References

- 1. 3-Penten-2-one - Wikipedia [en.wikipedia.org]

- 2. gacariyalur.ac.in [gacariyalur.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. (Z)-3-Chloro-2-pentene | C5H9Cl | CID 12705708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solved (S)-3-Chloro-1-pentene reacts with sodium ethoxide in | Chegg.com [chegg.com]

- 6. brainly.com [brainly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. personal.utdallas.edu [personal.utdallas.edu]

Spectroscopic Analysis of 3-Chloro-2-pentene: A Technical Guide to ¹H and ¹³C NMR Data

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the (E) and (Z) isomers of 3-chloro-2-pentene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of the structural characterization of these compounds. The guide includes tabulated spectral data, a detailed experimental protocol for data acquisition, and a visual representation of the molecular structure and its corresponding NMR signal assignments.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for the (E) and (Z) isomers of this compound. These predictions were generated using advanced computational algorithms to provide a reliable reference for spectral analysis.

(E)-3-chloro-2-pentene

Table 1: Predicted ¹H NMR Data for (E)-3-chloro-2-pentene (Solvent: CDCl₃, Frequency: 400 MHz)

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | 1.71 | Doublet | 6.9 | 3H |

| H-2 | 5.68 | Quartet | 6.9 | 1H |

| H-4 | 2.53 | Quartet | 7.4 | 2H |

| H-5 | 1.10 | Triplet | 7.4 | 3H |

Table 2: Predicted ¹³C NMR Data for (E)-3-chloro-2-pentene (Solvent: CDCl₃, Frequency: 100 MHz)

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C-1 | 15.3 |

| C-2 | 125.1 |

| C-3 | 138.4 |

| C-4 | 32.7 |

| C-5 | 12.1 |

(Z)-3-chloro-2-pentene

Table 3: Predicted ¹H NMR Data for (Z)-3-chloro-2-pentene (Solvent: CDCl₃, Frequency: 400 MHz)

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | 1.74 | Doublet | 7.0 | 3H |

| H-2 | 5.54 | Quartet | 7.0 | 1H |

| H-4 | 2.21 | Quartet | 7.5 | 2H |

| H-5 | 1.12 | Triplet | 7.5 | 3H |

Table 4: Predicted ¹³C NMR Data for (Z)-3-chloro-2-pentene (Solvent: CDCl₃, Frequency: 100 MHz)

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C-1 | 16.2 |

| C-2 | 126.3 |

| C-3 | 137.9 |

| C-4 | 26.8 |

| C-5 | 12.8 |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for the acquisition of ¹H and ¹³C NMR spectra for liquid samples such as this compound.

1. Sample Preparation:

-

Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

The CDCl₃ should contain tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample is free of any particulate matter.

2. NMR Spectrometer Setup:

-

The spectra should be acquired on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

-

The sample is inserted into the magnet, and the field is locked onto the deuterium signal of the CDCl₃.

-

The sample is shimmed to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30) is typically used.

-

Spectral Width: A spectral width of approximately 12 ppm centered around 6 ppm is appropriate.

-

Acquisition Time: An acquisition time of at least 3-4 seconds is used to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

-

Number of Scans: Typically, 8 to 16 scans are sufficient for a sample of this concentration.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: A spectral width of approximately 220 ppm is used to cover the entire range of organic carbon chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

5. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

-

Phase correction and baseline correction are applied to the spectrum.

-

The spectrum is referenced to the TMS signal at 0.00 ppm.

-

For ¹H NMR spectra, the signals are integrated to determine the relative number of protons.

Visualization of Structural Assignments

The following diagram illustrates the logical relationship between the chemical structure of (E)-3-chloro-2-pentene and its predicted ¹H and ¹³C NMR chemical shifts.

Caption: NMR signal assignments for (E)-3-chloro-2-pentene.

Mass Spectrometry Analysis of 3-Chloro-2-Pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 3-chloro-2-pentene. Due to the limited availability of a published mass spectrum for this specific compound, this document focuses on the predicted fragmentation patterns based on established principles of mass spectrometry, alongside a comprehensive, generalized experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to the Mass Spectrometry of Halogenated Alkenes

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron ionization (EI), which involves bombarding the molecule with a high-energy electron beam. This process forms a molecular ion (M+•), which is often unstable and undergoes fragmentation into smaller, charged ions and neutral radicals. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint.

For halogenated compounds like this compound, the presence of chlorine is readily identifiable due to its isotopic distribution. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic M+2 peak for any chlorine-containing fragment, where the peak at m/z corresponding to the ³⁷Cl isotope is about one-third the height of the peak for the ³⁵Cl isotope.[1]

Predicted Fragmentation Pathway of this compound

The structure of this compound, with its double bond and chlorine atom, dictates its fragmentation behavior. The molecular ion (C₅H₉Cl⁺•) would have a nominal molecular weight of 104 for the ³⁵Cl isotope and 106 for the ³⁷Cl isotope.[2][3][4] The fragmentation of the molecular ion is driven by the stability of the resulting carbocations and neutral losses.

Key predicted fragmentation steps include:

-

Loss of a Chlorine Radical: A primary fragmentation pathway is the cleavage of the C-Cl bond to lose a chlorine radical (•Cl), resulting in a stable secondary vinyl cation at m/z 69. This is expected to be a prominent peak in the spectrum.

-

Loss of an Ethyl Radical: Cleavage of the C-C bond beta to the double bond can lead to the loss of an ethyl radical (•CH₂CH₃), forming a resonance-stabilized cation at m/z 75 (for ³⁵Cl) and 77 (for ³⁷Cl).

-

Loss of a Methyl Radical: Alpha-cleavage next to the double bond can result in the loss of a methyl radical (•CH₃) to form a cation at m/z 89 (for ³⁵Cl) and 91 (for ³⁷Cl).

-

McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement could potentially occur, involving the transfer of a hydrogen atom followed by cleavage, but this is likely a minor pathway.

The following diagram illustrates the predicted major fragmentation pathway for this compound.

Quantitative Data Presentation

While an experimental mass spectrum for this compound is not available in the public domain, the table below summarizes the predicted major fragment ions and their corresponding mass-to-charge ratios. The relative abundances are estimations based on general fragmentation rules, where the formation of more stable ions is favored.

| Fragment Ion | Structure | m/z (³⁵Cl / ³⁷Cl) | Predicted Relative Abundance | Notes |

| Molecular Ion | [C₅H₉Cl]⁺• | 104 / 106 | Moderate | Exhibits the characteristic 3:1 isotopic pattern for chlorine. |

| [M - Cl]⁺ | [C₅H₉]⁺ | 69 | High | Loss of a chlorine radical to form a stable vinyl cation. Likely the base peak. |

| [M - C₂H₅]⁺ | [C₃H₄Cl]⁺ | 75 / 77 | Moderate | Loss of an ethyl radical. Will show the 3:1 isotopic pattern. |

| [M - CH₃]⁺ | [C₄H₆Cl]⁺ | 89 / 91 | Low to Moderate | Loss of a methyl radical. Will show the 3:1 isotopic pattern. |

Experimental Protocol: GC-MS Analysis

The analysis of a volatile and semi-volatile chlorinated alkene like this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the components of a mixture in the gas phase followed by their detection and identification by mass spectrometry.[5]

Sample Preparation

For a pure compound or a simple mixture, direct injection of a diluted sample is often sufficient. For complex matrices, a sample extraction and cleanup procedure may be necessary.

Protocol for Direct Injection:

-

Solvent Selection: Choose a volatile solvent in which the analyte is soluble and that does not interfere with the analysis (e.g., hexane, dichloromethane).

-

Dilution: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL).

-

Vial Transfer: Transfer the diluted sample into a 2 mL autosampler vial with a PTFE-lined cap.

GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of volatile organic compounds. These parameters should be optimized for the specific instrument and application.

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Injection Mode | Split/Splitless (Splitless for trace analysis) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |

| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Final Hold: 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 35 - 350 |

| Scan Rate | 2-3 scans/sec |

Data Analysis

-

Total Ion Chromatogram (TIC): The TIC is used to identify the retention time of the analyte.

-

Mass Spectrum: A mass spectrum is obtained for the chromatographic peak of interest.

-

Library Search: The experimental mass spectrum is compared against a spectral library (e.g., NIST, Wiley) for identification.

-

Fragmentation Analysis: The fragmentation pattern is analyzed to confirm the structure of the compound, paying close attention to the characteristic isotopic pattern of chlorine.

The following diagram illustrates a general workflow for the GC-MS analysis of a volatile organic compound.

Conclusion

The mass spectrometry analysis of this compound is expected to yield a characteristic spectrum defined by the presence of a chlorine atom and the inherent instability of the molecular ion, leading to predictable fragmentation pathways. The key diagnostic features in its EI mass spectrum would be the isotopic pattern of chlorine-containing ions and the formation of a stable vinyl cation at m/z 69. The provided experimental protocol for GC-MS analysis offers a robust starting point for researchers and scientists in the qualitative and quantitative determination of this and similar halogenated volatile organic compounds. Further empirical studies are necessary to confirm the exact relative abundances of the fragment ions.

References

infrared spectroscopy of 3-chloro-2-pentene functional groups

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-2-Pentene

Introduction

This compound is an organochlorine compound and a derivative of pentene. Its structure contains key functional groups, namely a carbon-carbon double bond (C=C) and a carbon-chlorine (C-Cl) single bond, which give rise to characteristic vibrational modes in infrared (IR) spectroscopy. This technique is a powerful analytical tool for the structural elucidation and quality control of such molecules by identifying their functional groups based on the absorption of infrared radiation. This guide provides a detailed overview of the infrared spectroscopic analysis of this compound, aimed at researchers, scientists, and professionals in drug development.

Vibrational Spectroscopy of Functional Groups in this compound

The infrared spectrum of this compound is characterized by the vibrational frequencies of its primary functional groups: the C=C bond of the alkene and the C-Cl bond of the alkyl halide. Additionally, the various C-H bonds associated with the alkene and alkyl portions of the molecule exhibit distinct stretching and bending vibrations.

-

C=C Stretching: The carbon-carbon double bond in alkenes typically produces a moderate absorption band in the range of 1680-1640 cm⁻¹[1][2]. The exact position of this peak can be influenced by the substitution pattern around the double bond.

-

C-Cl Stretching: The carbon-chlorine single bond in alkyl halides gives rise to a strong absorption in the fingerprint region, generally between 850 cm⁻¹ and 550 cm⁻¹[2][3][4]. For vinyl chlorides, this stretching mode is observed near 720 cm⁻¹[3][5].

-

=C-H Stretching: The stretching vibration of the hydrogen atom attached to the carbon-carbon double bond (sp² C-H) results in a weak to medium intensity band appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region[1][2][6].

-

-C-H Stretching: The stretching vibrations of the hydrogen atoms in the methyl and ethyl groups (sp³ C-H) produce strong, multiple peaks in the 3000-2850 cm⁻¹ range[7][8].

-

=C-H Bending: The out-of-plane bending (wagging) vibrations of the alkene C-H bond are strong and appear in the 1000-650 cm⁻¹ region of the spectrum[1][6].

Data Presentation: Characteristic IR Absorptions

The following table summarizes the expected quantitative data for the principal vibrational modes of this compound.

| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Intensity |

| =C-H Stretch | Alkene (sp² C-H) | 3100–3000 | Medium to Weak |

| -C-H Stretch | Alkyl (sp³ C-H) | 3000–2850 | Strong |

| C=C Stretch | Alkene | 1680–1640 | Medium to Weak |

| C-Cl Stretch | Alkyl Halide | 850–550 | Strong |

| =C-H Bend | Alkene | 1000–650 | Strong |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a common and effective method for analyzing liquid samples like this compound due to its minimal sample preparation requirements[9][10].

I. Instrumentation

-

FTIR Spectrometer (e.g., Nicolet iS50)[11]

-

ATR accessory with a suitable crystal (e.g., diamond or ZnSe)[11]

-

Computer with data acquisition and analysis software

II. Sample Preparation

-

Ensure the this compound sample is at room temperature to minimize temperature effects on the spectrum[11].

-

No further preparation is typically needed for a neat liquid sample[12].

III. Data Acquisition

-

Background Spectrum:

-

Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely[11].

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Spectrum:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface[9][12].

-

If using a press, apply gentle pressure to ensure good contact between the sample and the crystal[9].

-

Set the spectrometer to acquire data in the mid-infrared range (typically 4000 to 400 cm⁻¹) with a resolution of 2 cm⁻¹ or 4 cm⁻¹[11][13].

-

Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio[11].

-

Acquire the sample spectrum.

-

-

Post-Measurement:

IV. Data Analysis

-

The acquired spectrum should be baseline-corrected and normalized if necessary.

-

Identify the characteristic absorption peaks and compare their positions (in cm⁻¹) and intensities to the expected values for the functional groups of this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for the infrared analysis of this compound.

Interpretation of the Spectrum

A typical IR spectrum is plotted with transmittance on the y-axis and wavenumber (cm⁻¹) on the x-axis. The analysis focuses on identifying key absorption bands:

-

3100-2850 cm⁻¹ Region: The presence of both sharp peaks just above 3000 cm⁻¹ and stronger, broader peaks just below 3000 cm⁻¹ would confirm the existence of both sp² and sp³ C-H bonds, respectively.

-

1680-1640 cm⁻¹ Region: A medium to weak peak in this area is indicative of the C=C double bond stretch.

-

Fingerprint Region (below 1500 cm⁻¹): This region is often complex but contains crucial information[4]. A strong band between 850-550 cm⁻¹ would be the most definitive evidence for the C-Cl stretch. Additionally, strong absorptions in the 1000-650 cm⁻¹ range would correspond to the =C-H bending vibrations.

By systematically analyzing these regions, one can confirm the molecular structure of this compound and assess its purity.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tandfonline.com [tandfonline.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. fiveable.me [fiveable.me]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. agilent.com [agilent.com]

- 10. mt.com [mt.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Geometric Isomers of 3-Chloro-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the geometric isomers of 3-chloro-2-pentene, designated as (E)- and (Z)-3-chloro-2-pentene. Due to a lack of specific experimental data in publicly available literature for these particular isomers, this guide combines theoretical principles, computed data from chemical databases, and general experimental methodologies applicable to similar chloroalkenes. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of these compounds.

Introduction to Geometric Isomerism in this compound

Geometric isomerism, also known as cis-trans or E/Z isomerism, arises in this compound due to the restricted rotation around the carbon-carbon double bond (C2=C3). The presence of different substituents on each carbon of the double bond allows for two distinct spatial arrangements of the atoms, leading to the (E) and (Z) isomers. These isomers, while having the same molecular formula and connectivity, are distinct chemical compounds with different physical and chemical properties.

The designation of each isomer as (E) or (Z) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For each carbon of the double bond, the attached groups are assigned a priority based on atomic number. If the higher-priority groups on each carbon are on the same side of the double bond, the isomer is designated (Z) (from the German zusammen, meaning "together"). If they are on opposite sides, it is designated (E) (from the German entgegen, meaning "opposite").

Cahn-Ingold-Prelog (CIP) Priority Assignment

The determination of the (E) and (Z) configuration of this compound is based on the CIP priority rules applied to the substituents on the C2 and C3 carbons of the pentene chain.

At the C2 carbon, the substituents are:

-

A methyl group (-CH₃)

-

A hydrogen atom (-H)

According to the CIP rules, the priority is assigned based on the atomic number of the atom directly attached to the double bond. Carbon (atomic number 6) has a higher priority than hydrogen (atomic number 1). Therefore, the methyl group is the higher-priority substituent on the C2 carbon.

At the C3 carbon, the substituents are:

-

A chlorine atom (-Cl)

-

An ethyl group (-CH₂CH₃)

Chlorine (atomic number 17) has a higher atomic number than carbon (atomic number 6). Therefore, the chlorine atom is the higher-priority substituent on the C3 carbon.

The (E) and (Z) isomers are thus defined as follows:

-

(Z)-3-chloro-2-pentene: The higher-priority groups (methyl on C2 and chlorine on C3) are on the same side of the double bond.

-

(E)-3-chloro-2-pentene: The higher-priority groups (methyl on C2 and chlorine on C3) are on opposite sides of the double bond.

Caption: Structures of (Z)- and (E)-3-chloro-2-pentene.

Physical and Chemical Properties

Table 1: General Properties of this compound Isomers

| Property | (E)-3-chloro-2-pentene | (Z)-3-chloro-2-pentene |

| Molecular Formula | C₅H₉Cl | C₅H₉Cl |

| Molecular Weight | 104.58 g/mol [1] | 104.58 g/mol [2] |

| CAS Number | 26423-61-0[3] | 34238-52-3[2][4] |

| IUPAC Name | (2E)-3-chloropent-2-ene | (2Z)-3-chloropent-2-ene |

Table 2: Computed Physical Properties of this compound Isomers

| Property | (E)-3-chloro-2-pentene (Computed) | (Z)-3-chloro-2-pentene (Computed/Estimated) |

| Boiling Point | Not Available | 103.8 °C (estimated)[4] |

| Density | Not Available | 0.906 g/cm³ at 25 °C (estimated)[4] |

| Refractive Index | Not Available | 1.423 (estimated)[4] |

| XLogP3 | 2.5[1] | 2.5[2][4] |

| Flash Point | Not Available | -4 °C (estimated)[4] |

Experimental Protocols

Detailed, validated experimental protocols for the stereoselective synthesis and separation of the geometric isomers of this compound are not explicitly available in the surveyed literature. However, this section outlines general methodologies that are commonly employed for the synthesis, purification, and characterization of chloroalkenes.

Synthesis of this compound Isomers

A mixture of (E)- and (Z)-3-chloro-2-pentene can be synthesized through the hydrochlorination of 2-pentyne. The stereoselectivity of this reaction is often low, yielding a mixture of both isomers.

General Protocol for Hydrochlorination of an Alkyne:

-

Reaction Setup: A solution of 2-pentyne in a suitable inert solvent (e.g., dichloromethane or diethyl ether) is prepared in a reaction vessel equipped with a stirring mechanism and a gas inlet.

-

Reagent Addition: Hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a non-nucleophilic solvent is added dropwise. The reaction is typically carried out at a controlled temperature, often starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting alkyne.

-

Work-up: Upon completion, the reaction mixture is quenched, typically by washing with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize excess acid, followed by washing with brine.

-

Isolation: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product mixture of (E)- and (Z)-3-chloro-2-pentene.

Stereoselective synthesis of a specific isomer would require more advanced synthetic strategies, potentially involving organometallic reagents or stereospecific elimination reactions, which are beyond the scope of this general guide due to the lack of specific literature for this compound.

Separation and Purification of (E) and (Z) Isomers

The separation of geometric isomers can be challenging due to their similar physical properties. A common and effective method for separating volatile isomers is gas chromatography.

General Protocol for Gas Chromatography (GC) Separation:

-

Column Selection: A capillary column with a suitable stationary phase is chosen. For alkene isomers, columns with polar stationary phases often provide better separation.

-

Injection: A small volume of the crude isomer mixture is injected into the GC instrument.

-

Temperature Program: An optimized temperature program for the GC oven is developed to achieve baseline separation of the (E) and (Z) isomers. This typically involves a temperature ramp to effectively separate compounds with close boiling points.

-

Detection: A detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is used to detect the eluting isomers.

-

Collection (Preparative GC): For isolation of the pure isomers, a preparative GC system with a fraction collector can be employed.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts and coupling constants of the vinylic protons and the protons on the adjacent alkyl groups will differ between the (E) and (Z) isomers. The spatial arrangement of the substituents influences the magnetic environment of the protons.

-

¹³C NMR: The chemical shifts of the sp² hybridized carbons of the double bond will be different for the two isomers. The steric environment around these carbons leads to distinct resonance frequencies.

Infrared (IR) Spectroscopy:

-

The C=C stretching vibration in the IR spectrum can sometimes distinguish between (E) and (Z) isomers. The position and intensity of this absorption may differ.

-

The out-of-plane C-H bending vibrations are often characteristic of the substitution pattern around a double bond and can be a useful diagnostic tool for differentiating between geometric isomers.

Caption: General experimental workflow for obtaining pure geometric isomers.

Conclusion

The geometric isomers of this compound, (E) and (Z), are distinct chemical entities whose properties are dictated by the spatial arrangement of substituents around the C2=C3 double bond. While detailed experimental data for these specific compounds is limited in the current literature, this guide provides a thorough overview based on theoretical principles and computed data. The outlined general experimental protocols for synthesis, separation, and characterization serve as a practical starting point for researchers in organic synthesis, materials science, and drug development who may be interested in exploring the properties and applications of these and similar chloroalkenes. Further experimental investigation is warranted to fully elucidate the chemical and physical properties of these isomers.

References

- 1. benchchem.com [benchchem.com]

- 2. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. (Z)-3-Chloro-2-pentene|lookchem [lookchem.com]

- 4. Trans-1,2-Dichloroethylene | C2H2Cl2 | CID 638186 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the IUPAC Nomenclature of 3-chloro-2-pentene Isomers

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic and unambiguous way to name chemical compounds. This guide focuses on the stereoisomers of 3-chloro-2-pentene, detailing the application of the Cahn-Ingold-Prelog (CIP) priority rules to assign the E/Z configuration.

Geometric Isomerism in this compound

The molecule this compound (C₅H₉Cl) possesses a carbon-carbon double bond between the second and third carbon atoms of the pentene chain.[1][2] Due to the restricted rotation around this double bond, this compound can exist as two different geometric isomers.[3] These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of the atoms or groups attached to the double-bonded carbons.[4] To distinguish between these isomers, the IUPAC has adopted the E/Z notation system, which is based on the Cahn-Ingold-Prelog (CIP) priority rules.[5][6]

Methodology: The Cahn-Ingold-Prelog (CIP) Priority Rules

The assignment of the E or Z configuration to an alkene is a systematic process based on the CIP priority rules.[7] This set of rules allows for the unambiguous ranking of the substituents attached to each carbon of the double bond.[8]

Experimental Protocols (Nomenclature Assignment Protocol):

-

Identify the Substituents: For each carbon atom of the double bond, identify the two atoms or groups directly attached to it.

-

Assign Priorities Based on Atomic Number: The priority of a substituent is determined by the atomic number of the atom directly attached to the double-bonded carbon. A higher atomic number corresponds to a higher priority.[4][9]

-

Resolve Ties: If the atoms directly attached to a double-bonded carbon are the same, the priority is determined by moving to the next atoms in the substituent chains until a point of difference is found. The substituent with the atom of higher atomic number at the first point of difference receives the higher priority.[4][8]

-

Treat Multiple Bonds as Multiple Single Bonds: When a substituent contains a multiple bond, the atoms of the multiple bond are treated as if they were bonded to an equivalent number of single-bonded atoms.[8][10]

-

Determine E/Z Configuration: Once the higher and lower priority groups on each carbon of the double bond are determined, their relative positions are examined:

Application to this compound

Let's apply the CIP rules to the two carbons of the double bond in this compound:

-

Carbon 2 (C2): Is attached to a hydrogen atom (-H) and a methyl group (-CH₃).

-

The atom directly attached from the methyl group is carbon (atomic number 6).

-

The other atom is hydrogen (atomic number 1).

-

Therefore, the methyl group (-CH₃) has a higher priority than the hydrogen atom (-H).

-

-

Carbon 3 (C3): Is attached to a chlorine atom (-Cl) and an ethyl group (-CH₂CH₃).

-

The atom directly attached is chlorine (atomic number 17).

-

The atom directly attached from the ethyl group is carbon (atomic number 6).

-

Therefore, the chlorine atom (-Cl) has a higher priority than the ethyl group (-CH₂CH₃).

-

Now, we can determine the two isomers:

-

(Z)-3-chloro-2-pentene: The higher priority groups, the methyl group on C2 and the chlorine atom on C3, are on the same side of the double bond.[2][13][14]

-

(E)-3-chloro-2-pentene: The higher priority groups, the methyl group on C2 and the chlorine atom on C3, are on opposite sides of the double bond.[1][15]

Data Presentation

The two geometric isomers of this compound can be summarized as follows:

| IUPAC Name | Molecular Formula | CAS Registry Number | Higher Priority Groups' Orientation |

| (Z)-3-chloro-2-pentene | C₅H₉Cl | 26423-60-9[13] | Same Side (Zusammen) |

| (E)-3-chloro-2-pentene | C₅H₉Cl | 26423-61-0[1] | Opposite Sides (Entgegen) |

Visualization of the Nomenclature Logic

The following diagram illustrates the logical workflow for determining the E/Z configuration of this compound based on the Cahn-Ingold-Prelog priority rules.

References

- 1. (E)-3-chloro-2-pentene [webbook.nist.gov]

- 2. PubChemLite - (z)-3-chloro-2-pentene (C5H9Cl) [pubchemlite.lcsb.uni.lu]

- 3. theorango.com [theorango.com]

- 4. science-revision.co.uk [science-revision.co.uk]

- 5. E- and Z-alkenes [chem.ucalgary.ca]

- 6. E- and Z-alkenes [chem.ucalgary.ca]

- 7. hyperconjugation.com [hyperconjugation.com]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 7.5 Alkene Stereochemistry and the E,Z Designation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. E and Z Configuration - Definition and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 12. E- and Z-alkenes [chem.ucalgary.ca]

- 13. (Z)-3-chloro-2-pentene [webbook.nist.gov]

- 14. (Z)-3-Chloro-2-pentene | C5H9Cl | CID 12705708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 3-Chloro-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloro-2-pentene, a halogenated alkene of interest in synthetic organic chemistry. This document details its chemical properties, stereoisomers, and experimental protocols for its synthesis, alongside a summary of its spectroscopic data.

Chemical Identity and Physical Properties

This compound (C₅H₉Cl) is a chlorinated hydrocarbon with a molecular weight of 104.58 g/mol .[1] It exists as two geometric isomers, (E)-3-chloro-2-pentene and (Z)-3-chloro-2-pentene, which exhibit distinct physical properties and spectroscopic profiles. The CAS Registry Number for the unspecified mixture is associated with the (Z)-isomer.[1]

Table 1: CAS Registry Numbers and Stereoisomers of this compound

| Isomer | CAS Registry Number |

| (Z)-3-chloro-2-pentene | 34238-52-3[1] |

| (E)-3-chloro-2-pentene | 26423-61-0[2] |

A summary of the available physical and chemical properties for the (Z)-isomer is presented below. Data for the (E)-isomer is less readily available.

Table 2: Physicochemical Properties of (Z)-3-chloro-2-pentene

| Property | Value |

| Molecular Formula | C₅H₉Cl |

| Molecular Weight | 104.58 g/mol [1] |

| Boiling Point (estimated) | 103.83 °C |

| Density (at 25°C) | 0.906 g/mL |

| Refractive Index | 1.4230 |

| XLogP3 | 2.5 |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of 3-pentanone with a chlorinating agent. The stereochemical outcome of this reaction can be influenced by the choice of reagents and reaction conditions.

Experimental Protocol for the Synthesis of (Z)-3-chloro-2-pentene

A method for the stereoselective synthesis of (Z)-vinyl chlorides from ketones utilizes bis(trichloromethyl) carbonate (trixphosgene) in the presence of a Lewis acid catalyst.[3]

Materials:

-

3-pentanone

-

Bis(trichloromethyl) carbonate

-

Scandium (III) triflate (Sc(OTf)₃)

-

Dimethylformamide (DMF)

-

Benzoyl chloride

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-pentanone (1.0 mmol) in dichloromethane (5 mL) is added bis(trichloromethyl) carbonate (0.4 mmol).

-

Scandium (III) triflate (0.05 mmol), DMF (0.1 mmol), and benzoyl chloride (0.1 mmol) are subsequently added.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

-

The aqueous layer is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (Z)-3-chloro-2-pentene.

Alternative Synthesis using Tungsten Hexachloride

An alternative method for the conversion of ketones to vinyl chlorides employs tungsten hexachloride (WCl₆).[4] This method has been shown to be effective for hindered cyclohexanones and may be applicable to the synthesis of this compound.[4]

Materials:

-

3-pentanone

-

Tungsten hexachloride (WCl₆)

-

Dichloromethane (CH₂Cl₂)

-

2N Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Brine

Procedure:

-

To a solution of 3-pentanone (0.50 mmol) in dichloromethane (5 mL) is added tungsten hexachloride (1.00 mmol).

-

The solution is heated to reflux (45°C) for 20 minutes.[4]

-

The reaction mixture is diluted with diethyl ether (25 mL) and poured into 2N sodium hydroxide (15 mL).[4]

-

The organic layer is separated, washed with 2N sodium hydroxide and brine, and then dried.

-

Removal of the solvent under reduced pressure yields the crude this compound, which can be further purified by distillation or chromatography.

Spectroscopic Data

Detailed experimental spectra for the individual isomers of this compound are not widely available in public databases. The following sections provide expected spectroscopic characteristics based on the analysis of related vinyl halides and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl and ethyl groups, with the chemical shift and coupling constants of the vinylic proton being characteristic of the isomer. For the (Z)-isomer, the vinylic proton would likely appear at a slightly different chemical shift compared to the (E)-isomer due to the different spatial relationship with the chlorine atom.

¹³C NMR: The carbon NMR spectrum will display five distinct signals. The chemical shifts of the vinylic carbons (C2 and C3) will be particularly informative. The carbon atom bonded to the chlorine (C3) is expected to be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H stretching and bending, as well as a C=C stretching vibration. The C-Cl stretching frequency for vinyl chlorides typically appears in the region of 850-550 cm⁻¹. The C=C stretching vibration is expected around 1650 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak will be observed.[5][6] Fragmentation patterns are likely to involve the loss of a chlorine radical (Cl•) or an ethyl radical (CH₃CH₂•) to form stable carbocations.[7][8][9]

Synthetic Pathway Overview

The stereoselective synthesis of (E)- and (Z)-3-chloro-2-pentene from 3-pentanone represents a key chemical transformation. The choice of reagents and reaction intermediates dictates the final stereochemistry of the product.

Caption: Stereoselective synthesis of this compound isomers.

References

- 1. (Z)-3-Chloro-2-pentene | C5H9Cl | CID 12705708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-3-chloro-2-pentene [webbook.nist.gov]

- 3. Vinyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to 3-Chloro-2-pentene: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-pentene is a halogenated alkene of interest in synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical properties, including its molecular formula and weight. Detailed experimental protocols for its synthesis from a readily available precursor, 3-penten-2-ol, and subsequent purification are presented. Furthermore, this document outlines the expected analytical characterization of this compound using modern spectroscopic techniques. While direct applications in drug development are not yet established, the role of chlorinated organic molecules in medicinal chemistry is discussed, highlighting the potential for this compound to serve as a building block in the synthesis of novel bioactive compounds.

Chemical and Physical Properties

This compound, with the chemical formula C5H9Cl, is a chlorinated derivative of pentene.[1] It exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. The molecular weight of this compound is approximately 104.58 g/mol .[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C5H9Cl |

| Molecular Weight | 104.58 g/mol |

| Isomers | (E)-3-chloro-2-pentene, (Z)-3-chloro-2-pentene |

Synthesis and Purification

A plausible and efficient method for the synthesis of this compound is the chlorination of the corresponding allylic alcohol, 3-penten-2-ol. This reaction can be achieved using various chlorinating agents, with thionyl chloride (SOCl2) in the presence of a base like pyridine being a common and effective choice. The base is crucial to neutralize the HCl generated during the reaction.

Experimental Protocol: Synthesis of this compound from 3-Penten-2-ol

Materials:

-

3-Penten-2-ol

-

Thionyl chloride (SOCl2)

-

Pyridine

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-penten-2-ol (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of thionyl chloride (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred solution of the alcohol over a period of 30 minutes.

-

After the addition of thionyl chloride, add pyridine (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution to neutralize any excess acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

The successful synthesis and purity of this compound must be confirmed through various spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl, ethyl, and vinyl protons. The chemical shifts and coupling constants will differ for the (E) and (Z) isomers. |

| ¹³C NMR | Resonances for the five distinct carbon atoms in the molecule. The chemical shifts of the vinylic carbons will be indicative of the substitution pattern. |

| Mass Spectrometry | Molecular ion peak (M+) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom. |

| Infrared (IR) | Absorption bands corresponding to C-H (alkane and alkene), C=C (alkene), and C-Cl stretching vibrations. |

Logical Relationship: Characterization Workflow

Caption: Workflow for the analytical characterization of this compound.

Relevance in Drug Development

Chlorine-containing compounds play a significant role in medicinal chemistry and drug discovery. The introduction of a chlorine atom into a molecule can modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. While there are no specific reports on the biological activity of this compound, its reactive nature as a halogenated alkene makes it a potential starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Potential Synthetic Utility

This compound can undergo a variety of chemical transformations, including:

-

Nucleophilic Substitution: The allylic chloride is susceptible to displacement by various nucleophiles, allowing for the introduction of diverse functional groups.

-

Cross-Coupling Reactions: The C-Cl bond can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings) to form new carbon-carbon bonds.

-

Addition Reactions: The double bond can undergo addition reactions, further functionalizing the molecule.

Logical Relationship: Potential in Medicinal Chemistry

Caption: Potential synthetic pathways for utilizing this compound.

Conclusion

This technical guide has provided a detailed overview of this compound, focusing on its chemical properties, a plausible synthetic route with a detailed experimental protocol, and methods for its characterization. While direct biological applications are yet to be discovered, its potential as a versatile building block in organic synthesis, particularly for the construction of novel compounds for drug discovery, is evident. The information presented herein serves as a valuable resource for researchers and scientists in the fields of chemistry and drug development.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Chloro-2-Pentene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and material safety data for 3-chloro-2-pentene. The information herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound responsibly and mitigate potential risks in a laboratory setting.

Compound Identification and Physical Properties

This compound is a chlorinated alkene with the molecular formula C₅H₉Cl.[1][2] It is a flammable and volatile organic compound.[1][3] Key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₅H₉Cl | [1][2] |

| Molecular Weight | 104.58 g/mol | [1] |

| CAS Number | 34238-52-3 ((Z)-isomer) | [1][2] |

| 26423-61-0 ((E)-isomer) | [4] | |

| Boiling Point | ~103.83 °C (estimate) | [2] |

| Flash Point | -4 °C | [2] |

| Density | 0.906 g/mL at 25 °C | [2] |

| XLogP3 | 2.5 | [1][2] |

| Appearance | Colorless liquid | [5] |

| Odor | Pungent | [5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor[1] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

GHS Pictograms:

Signal Word: Danger[1]

Precautionary Statements: A comprehensive list of precautionary statements includes P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P240 (Ground/bond container and receiving equipment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P301+P317 (IF SWALLOWED: Get medical help)[1].

Experimental Protocols for Safe Handling

Given the flammable and potentially toxic nature of this compound, strict adherence to established safety protocols is paramount. The following methodologies are based on best practices for handling volatile and flammable organic compounds in a laboratory setting.

General Handling and Storage Protocol

-

Engineering Controls: All manipulations of this compound, including transfers, dilutions, and reactions, must be conducted within a certified chemical fume hood to prevent the accumulation of flammable and potentially toxic vapors.[6][7]

-

Ignition Source Control: Absolutely no open flames, spark-producing equipment, or hot surfaces should be present in the vicinity of handling areas.[8][9] Ensure all electrical equipment is properly grounded to prevent static discharge.[8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities (>1 liter).[6]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.[6] It is advisable to wear two pairs of nitrile gloves.[6]

-

Body Protection: A flame-resistant lab coat is required.[7] Full-length pants and closed-toe shoes are mandatory in the laboratory.[6]

-

-

Storage:

-

Waste Disposal:

-

Collect all waste containing this compound in a clearly labeled, sealed container designated for flammable liquid waste.[7]

-

Dispose of the waste through the institution's hazardous waste management program.

-

Spill Response Protocol

-

Minor Spills (inside a chemical fume hood):

-

Alert personnel in the immediate area.

-

Use a spill kit equipped with absorbent materials (e.g., sand, vermiculite) to contain and absorb the spill.

-

Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

-

Wipe the area with a suitable solvent and then with soap and water.

-

-

Major Spills (outside a chemical fume hood):

-

Evacuate the laboratory immediately and alert others.

-

Activate the fire alarm if there is a risk of fire.

-

Contact the institution's emergency response team.

-

Do not attempt to clean up a major spill without appropriate training and equipment.

-

Toxicology and Metabolic Fate

While specific signaling pathways for this compound are not well-documented, the toxicological effects of chlorinated alkenes are generally understood to arise from their metabolic activation to reactive intermediates.[10]

The primary route of metabolic activation for many chlorinated ethylenes is oxidation by cytochrome P450 enzymes to form electrophilic oxiranes (epoxides).[10] These reactive epoxides can then undergo several fates: enzymatic or non-enzymatic hydrolysis, conjugation with glutathione (a detoxification pathway), or rearrangement to form chlorinated aldehydes or acyl chlorides.[10] The balance between these activation and detoxification pathways determines the ultimate toxicity of the compound. The reactivity and stability of the epoxide intermediate play a crucial role in the mutagenic and carcinogenic potential of chlorinated alkenes.[10]

References

- 1. (Z)-3-Chloro-2-pentene | C5H9Cl | CID 12705708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-3-Chloro-2-pentene|lookchem [lookchem.com]

- 3. editverse.com [editverse.com]

- 4. (E)-3-chloro-2-pentene [webbook.nist.gov]

- 5. fishersci.com [fishersci.com]

- 6. ehs.washington.edu [ehs.washington.edu]

- 7. - Division of Research Safety | Illinois [drs.illinois.edu]

- 8. ehs.stanford.edu [ehs.stanford.edu]

- 9. blog.storemasta.com.au [blog.storemasta.com.au]

- 10. Metabolism of chlorinated alkenes and alkanes as related to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 3-Chloro-2-pentene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-chloro-2-pentene. Understanding the chemical stability of this compound is critical for ensuring its integrity in research and development, particularly in the synthesis of novel chemical entities and pharmaceutical intermediates. This document outlines the key factors influencing its stability, potential degradation pathways, and detailed protocols for stability assessment.

Core Concepts of this compound Stability

This compound is a halogenated alkene, and its stability is influenced by its structure, which includes a carbon-carbon double bond and a vinyl chloride moiety. This combination of functional groups makes the molecule susceptible to various degradation pathways. The primary factors affecting its stability are exposure to light, heat, oxygen, and incompatible chemical agents.

Key Stability Concerns:

-

Photo-oxidation: Like many chlorinated alkenes, this compound is susceptible to degradation upon exposure to ultraviolet (UV) light, especially in the presence of oxygen. This can initiate free-radical chain reactions, leading to the formation of peroxides, which can be explosive, and other degradation products.

-

Thermal Decomposition: At elevated temperatures, this compound can undergo thermal decomposition. A primary pathway for similar chlorinated alkenes is dehydrochlorination, the elimination of hydrogen chloride (HCl), which results in the formation of dienes.

-

Hydrolysis: In the presence of water, particularly at elevated temperatures or under acidic or basic conditions, this compound can undergo hydrolysis to form corresponding alcohols and other byproducts.

-

Polymerization: The vinyl chloride functionality makes this compound susceptible to polymerization, which can be initiated by light, heat, or the presence of catalysts.

-

Incompatibility: Contact with strong oxidizing agents, strong bases, and certain metals can lead to vigorous reactions and decomposition.

Physicochemical and Hazard Data

A summary of the known physicochemical properties and hazard classifications for this compound is provided in the tables below. This data is essential for safe handling and for designing appropriate storage and stability studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H9Cl | [1] |

| Molecular Weight | 104.58 g/mol | [1] |

| Boiling Point | ~103.8 °C (estimate) | [2] |

| Density | 0.906 g/mL at 25 °C | [2] |

| Flash Point | -4 °C | [2] |

| XLogP3 | 2.5 | [1] |

Table 2: GHS Hazard Classification of this compound

| Hazard Statement | Code | Class |

| Highly flammable liquid and vapor | H225 | Flammable Liquid, Category 2 |

| Harmful if swallowed | H302 | Acute Toxicity, Oral, Category 4 |

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, the following storage and handling conditions are recommended:

Table 3: Recommended Storage and Handling Procedures

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated area. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize thermal degradation and polymerization. |

| Light | Store in an amber, tightly sealed container, protected from light. | To prevent photodegradation and the formation of peroxides. |

| Atmosphere | For long-term storage or for high-purity applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable. | To prevent oxidation and peroxide formation. |

| Container | Use glass containers with PTFE-lined caps. | To ensure compatibility and prevent leaching or reaction with container materials. |

| Incompatibilities | Store away from strong oxidizing agents, strong bases, and reactive metals. | To prevent hazardous reactions. |

| Handling | Handle in a well-ventilated fume hood, away from ignition sources. Use non-sparking tools. | Due to its high flammability and potential inhalation toxicity. |

Potential Degradation Pathways

The primary degradation pathways for this compound are illustrated below. Understanding these pathways is crucial for identifying potential impurities and for designing analytical methods to monitor stability.

References

Navigating the Magnetic Landscape: A Technical Guide to the Predicted Chemical Shifts of 3-chloro-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted nuclear magnetic resonance (NMR) chemical shifts for the (E) and (Z) isomers of 3-chloro-2-pentene. Understanding the NMR properties of small molecules is paramount in the fields of chemical research and drug development for structure elucidation, verification, and the study of intermolecular interactions. This document summarizes predicted ¹H and ¹³C NMR chemical shift data, outlines the computational methodologies for their prediction, and presents a visual workflow of the prediction process.

Predicted NMR Chemical Shift Data

The predicted ¹H and ¹³C NMR chemical shifts for (E)-3-chloro-2-pentene and (Z)-3-chloro-2-pentene are presented below. These values were generated using established online NMR prediction tools that leverage large spectral databases and machine learning algorithms to provide accurate estimations. The data is organized for straightforward comparison between the two geometric isomers.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | (E)-3-chloro-2-pentene | (Z)-3-chloro-2-pentene |

| H1 (CH₃-C=) | 1.66 | 1.63 |

| H2 (=CH-) | 5.71 | 5.65 |

| H4 (-CH₂-) | 2.25 | 2.31 |

| H5 (-CH₃) | 1.07 | 1.09 |

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon | (E)-3-chloro-2-pentene | (Z)-3-chloro-2-pentene |

| C1 (CH₃-C=) | 15.8 | 15.5 |

| C2 (=CH-) | 128.4 | 127.8 |

| C3 (-CCl=) | 135.2 | 134.9 |

| C4 (-CH₂-) | 31.6 | 32.1 |

| C5 (-CH₃) | 11.9 | 12.2 |

Methodologies for NMR Chemical Shift Prediction

The prediction of NMR chemical shifts is a powerful computational tool that complements experimental data. The values presented in this guide are derived from methodologies that fall into two primary categories: computational quantum mechanics (QM) and machine learning (ML)-based approaches.

Computational Quantum Mechanics (QM) Methods

At the core of many NMR prediction engines are QM methods, most notably Density Functional Theory (DFT).[1] This approach calculates the electron distribution around each nucleus in a molecule to determine the magnetic shielding tensor, which is then used to derive the chemical shift.

A typical DFT-based NMR prediction workflow involves:

-

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable conformation. This is a critical step as chemical shifts are highly sensitive to molecular geometry.

-

Shielding Calculation: Using a chosen DFT functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G(d), aug-cc-pVDZ), the magnetic shielding constants for each nucleus are calculated.[2]

-

Chemical Shift Calculation: The calculated shielding constants are then referenced against the shielding constant of a standard compound, typically tetramethylsilane (TMS), to yield the final chemical shifts in parts per million (ppm).

Solvent effects are often incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions.

Machine Learning (ML) and Database-Driven Methods